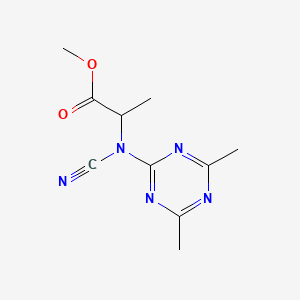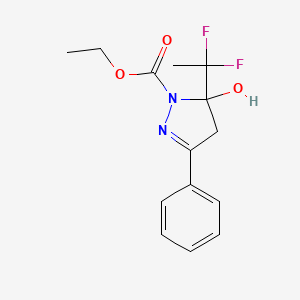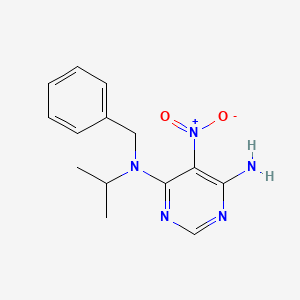![molecular formula C18H14F4N2O2 B4135238 1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)
1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound A" and is known for its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of Compound A involves the inhibition of several key signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the improvement of cognitive function in neurological disorders. Additionally, Compound A has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound A in lab experiments is its unique chemical structure and properties, which make it a valuable tool for studying the mechanisms of various diseases. Additionally, Compound A has low toxicity and is well-tolerated in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using Compound A is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving Compound A, including the development of more efficient synthesis methods, the identification of new potential applications in the field of medicine, and the optimization of dosage and delivery methods. Additionally, further research is needed to fully understand the mechanisms of action of Compound A and its potential side effects in humans.
Conclusion:
In conclusion, Compound A is a valuable compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical structure and properties make it a valuable tool for studying the mechanisms of various diseases. Further research is needed to fully understand the mechanisms of action of Compound A and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-13-6-2-4-8-15(13)24-10-11(9-16(24)25)17(26)23-14-7-3-1-5-12(14)18(20,21)22/h1-8,11H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUKQKWSKMJVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4135160.png)
![2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4135165.png)

![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)
![2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135184.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)
![N-({4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4135195.png)

![N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4135203.png)


![N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4135215.png)
![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)